8-Bromo-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
8-Bromo-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound with the molecular formula C6H5BrN4S and a molecular weight of 245.10 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology, due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-5-(methylthio)-1H-[1,2,4]triazole with bromine in the presence of a suitable solvent . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the triazole ring can undergo reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted triazolo[4,3-c]pyrimidines depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced triazole derivatives.
Scientific Research Applications
8-Bromo-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Explored for its potential antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine
- 11-bromo-9-methyl-6-methylene-3-methylthio-5,6,9,10-tetrahydro-8H-[1,2,4]triazolo[3′,4′:3,4]pyrazino[1,2-c]pyrimidine-8,10-dione
Uniqueness
8-Bromo-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research .
Properties
Molecular Formula |
C7H7BrN4S |
---|---|
Molecular Weight |
259.13 g/mol |
IUPAC Name |
8-bromo-3-methyl-5-methylsulfanyl-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C7H7BrN4S/c1-4-10-11-6-5(8)3-9-7(13-2)12(4)6/h3H,1-2H3 |
InChI Key |
CNNTZQFFZGBPQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C(=NC=C2Br)SC |
Origin of Product |
United States |
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